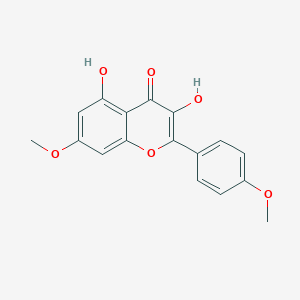

Kaempferol-7,4'-dimethyl ether

Description

3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been reported in Spiranthes vernalis, Aleuritopteris formosana, and other organisms with data available.

Properties

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)17-16(20)15(19)14-12(18)7-11(22-2)8-13(14)23-17/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBAXKKOXPLOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165751 | |

| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-33-6 | |

| Record name | Kaempferol-7,4′-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXY-4',7-DIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4D3RA49HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Kaempferol-7,4'-dimethyl ether: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-7,4'-dimethyl ether, a naturally occurring O-methylated flavonol, is a derivative of kaempferol, a flavonoid widely recognized for its antioxidant and anti-inflammatory properties. This compound, also known by its IUPAC name 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, has been isolated from various plant species, including Alpinia flabellata and Zingiber mekongense, as well as being a component of bee glue.[1] Its structural modifications, specifically the methylation at the 7 and 4' positions, influence its physicochemical properties and may modulate its biological activity, making it a compound of significant interest for research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a flavone backbone with hydroxyl groups at positions 3 and 5, and methoxy groups at positions 7 and 4'.

Chemical Identifiers:

-

IUPAC Name: 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1][2]

-

CAS Number: 15486-33-6[3]

-

Molecular Formula: C₁₇H₁₄O₆[3]

-

SMILES: COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Weight | 314.29 g/mol | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), and ether; sparingly soluble in water. | [4] |

| Purity | Min. 95 Area-% (commercially available) | [3] |

Spectral Data

| Spectral Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on the A and B rings, methoxy group protons, and hydroxyl protons. The specific chemical shifts and coupling constants would be required for unambiguous structure elucidation. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons. The chemical shifts would be indicative of the substitution pattern on the flavonoid core. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+• would be expected at m/z 314. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings.[5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching of the ether and hydroxyl groups. For kaempferol, characteristic peaks are observed around 3427 cm⁻¹ (phenolic O-H), 1613 cm⁻¹ (C=O), and 2954/2850 cm⁻¹ (C-H stretching).[6] |

| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For kaempferol, these are observed at approximately 267 nm (Band II, corresponding to the A-ring) and 368 nm (Band I, corresponding to the B-ring).[7] The methylation at the 7 and 4' positions in this compound would be expected to cause a slight shift in these absorption maxima. |

Experimental Protocols

Proposed Isolation from Natural Sources

General Protocol for Flavonoid Isolation:

-

Extraction: The dried and powdered plant material (e.g., rhizomes of Zingiber mekongense) is subjected to extraction with a suitable solvent, such as 60% ethanol, by maceration at room temperature.[8]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The flavonoid-rich fraction is then subjected to a series of chromatographic techniques for purification.

-

Column Chromatography (CC): Initial separation can be performed on a silica gel or MCI gel column, eluting with a gradient of solvents (e.g., dichloromethane:methanol:water).[8]

-

Sephadex LH-20 Chromatography: This is often used for further purification of flavonoid fractions, typically eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound can be achieved using a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Antioxidant Activity Assay: DPPH Radical Scavenging

The antioxidant activity of this compound can be evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) and then serially diluted to obtain a range of concentrations.

-

Reaction: In a 96-well plate or cuvettes, a small volume of each sample concentration is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC₅₀ value) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity.[9][10]

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, the extensive studies on its parent compound, kaempferol, provide a strong foundation for understanding its potential biological activities. The methylation of hydroxyl groups can affect the molecule's polarity, bioavailability, and interaction with biological targets.

Anti-inflammatory Activity

Kaempferol is a well-documented anti-inflammatory agent that acts through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is highly probable that this compound shares these mechanisms.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Kaempferol has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[11][12]

MAPK Signaling Pathway:

The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a variety of external stimuli, including stress and inflammation. Activation of these pathways can lead to the production of inflammatory mediators. Kaempferol has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory responses.

Antioxidant Activity

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of kaempferol is well-established. This compound, having free hydroxyl groups at positions 3 and 5, is expected to retain significant antioxidant activity.[13]

Experimental Workflow Example: Investigating Anti-inflammatory Effects

The following diagram illustrates a typical experimental workflow to investigate the anti-inflammatory effects of this compound on a cellular model.

Conclusion

This compound is a promising natural product with a chemical structure that suggests significant biological activity, particularly in the realms of anti-inflammatory and antioxidant action. While direct experimental evidence for this specific compound is still emerging, the extensive knowledge of its parent compound, kaempferol, provides a strong rationale for its further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related flavonoids. Further studies are warranted to fully elucidate the specific mechanisms of action, pharmacokinetic profile, and in vivo efficacy of this compound.

References

- 1. This compound | C17H14O6 | CID 5378823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Antioxidant | Antifection | TargetMol [targetmol.com]

A Technical Guide to the Biological Activity of Kaempferol-7,4'-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Kaempferol-7,4'-dimethyl ether is an O-methylated flavonoid, a derivative of the widely studied natural flavonol, kaempferol.[1][2] It is found in various plant species, including Zingiber phillipseae.[3] While its parent compound, kaempferol, has been extensively investigated for its anti-inflammatory, antioxidant, and anticancer properties, specific research into the biological activities of this compound is less abundant. Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids, making a direct extrapolation of activities from kaempferol to its dimethylated ether derivative speculative.

This technical guide summarizes the currently available data on the biological activity of this compound. It also provides a comprehensive overview of the activities of its parent compound, kaempferol, to offer context and suggest potential avenues for future research. Detailed experimental protocols and signaling pathway diagrams are provided to support further investigation in the field.

Part 1: Screened Biological Activities of this compound

The primary documented activities for this specific compound are in the realms of antioxidant/antimicrobial effects and general toxicity.

Data Presentation: Quantitative Activity

The following table summarizes the key quantitative data found for this compound.

| Activity Type | Assay/Model | Target Organism/System | Result | Reference |

| Antioxidant / Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 200 µg/mL | [3] |

| Antioxidant / Antimicrobial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 225 µg/mL | [3] |

| Toxicity | Brine Shrimp Lethality Assay | Brine Shrimp (Artemia salina) | LC50: 9,732 ppm (Acute) | [3] |

| Toxicity | Brine Shrimp Lethality Assay | Brine Shrimp (Artemia salina) | LC50: 562 ppm (Toxic) | [3] |

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for screening the biological activity of a natural compound like this compound.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method for determining the MIC of a compound against bacterial strains.

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial Strains: Culture S. aureus and E. coli in appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.

-

Media: Sterile MHB.

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.

-

-

Assay Procedure:

-

Dilute the overnight bacterial cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.

-

Inoculate each well (except for the sterility control) with 10 µL of the standardized bacterial suspension.

-

Include controls: a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Incubation and Analysis:

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Optionally, add a viability indicator like Resazurin or measure the optical density (OD) at 600 nm using a plate reader.

-

Part 2: Biological Activities of Kaempferol (Parent Compound)

Given the limited data on the dimethylated ether, examining the activities of the parent compound, kaempferol, is crucial for predicting its potential therapeutic effects and guiding future research. Kaempferol exhibits potent antioxidant, anti-inflammatory, and anticancer properties by modulating various cellular signaling pathways.[4][5][6]

Anti-inflammatory Activity

Kaempferol mitigates inflammation by inhibiting pro-inflammatory enzymes and suppressing the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[4] This is often achieved by modulating key signaling pathways such as NF-κB and MAPKs.[4][7]

Quantitative Data: Anti-inflammatory Effects of Kaempferol

| Target/Assay | Cell/Animal Model | Effect |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | CCl4-intoxicated rats | Decreased levels |

| Pro-inflammatory Enzymes (COX-2, iNOS) | CCl4-intoxicated rats | Decreased expression |

| NF-κB p65 Activation | CCl4-intoxicated rats | Suppressed activation |

| MAPK Phosphorylation (ERK, JNK, p38) | CCl4-intoxicated rats | Suppressed phosphorylation |

| Nitric Oxide (NO) Production | LPS-stimulated J774/RAW264.7 cells | Inhibited synthesis[8] |

Signaling Pathway: NF-κB Inhibition

Kaempferol can inhibit the NF-κB pathway, a central regulator of inflammation. Upon stimulation (e.g., by LPS), IKK phosphorylates IκBα, leading to its degradation. This releases NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. Kaempferol can interfere with this cascade.

Anticancer Activity

Kaempferol has demonstrated anticancer effects across various cancer types, including breast, ovarian, and bladder cancer.[9][10] Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest (primarily at the G2/M phase), and inhibiting metastasis by downregulating matrix metalloproteinases (MMPs).[6][9] These effects are often mediated through the modulation of pathways like PI3K/AKT.[9][10]

Quantitative Data: Anticancer Effects of Kaempferol

| Cancer Type | Cell Line | Effect |

| Breast Cancer | MCF-7 | Decreased glucose uptake, ER stress, G2/M arrest[9] |

| Ovarian Cancer | OVCAR cells | Apoptosis induction, G2/M arrest, downregulation of MEK/ERK, AKT[9] |

| Cervical Cancer | HeLa cells | G2/M arrest, p53 activation, disruption of mitochondrial membrane potential[9] |

| Osteosarcoma | U-2 OS | Inhibition of cell growth and migration, downregulation of MMP-2, MMP-9[6] |

| Renal Cell Carcinoma | 786-O, 769-P | Inhibition of cell growth, apoptosis induction, inhibition of MMP-2[6] |

Signaling Pathway: PI3K/AKT Inhibition

The PI3K/AKT pathway is a critical pro-survival pathway often hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn activates AKT. AKT then phosphorylates numerous downstream targets to inhibit apoptosis and promote proliferation. Kaempferol has been shown to downregulate this pathway.[9]

Antioxidant Activity

Kaempferol acts as an antioxidant through direct radical scavenging and by upregulating the cellular antioxidant defense system.[7] A key mechanism is the activation of the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7]

Quantitative Data: Antioxidant Effects of Kaempferol

| Assay/Target | Cell/Animal Model | Effect |

| DPPH Radical Scavenging | In vitro | Strong scavenging activity[11] |

| ABTS Radical Scavenging | In vitro | Strong scavenging activity[12] |

| Reactive Oxygen Species (ROS) | CCl4-intoxicated rats | Reduced ROS levels |

| Lipid Peroxidation | CCl4-intoxicated rats | Reduced lipid peroxidation |

| Nrf2 Activation | CCl4-intoxicated rats | Enhanced activation and nuclear translocation[7] |

| HO-1 Expression | CCl4-intoxicated rats | Enhanced expression[7] |

| AMPK Phosphorylation | CCl4-intoxicated rats | Upregulated phosphorylation[7] |

Signaling Pathway: Nrf2/ARE Activation

Under oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of protective enzymes. Kaempferol can promote this protective pathway.[7]

Conclusion

The available evidence indicates that this compound possesses antimicrobial and antioxidant properties, with defined toxicity limits. However, the depth of research on this specific derivative is significantly less than that of its parent compound, kaempferol. The extensive data on kaempferol's potent anti-inflammatory, anticancer, and antioxidant activities provide a strong rationale for further, more detailed investigation into this compound. Future studies should focus on its effects on specific cancer cell lines, its ability to modulate inflammatory pathways in cellular models, and its precise mechanisms of action, to determine if the beneficial properties of kaempferol are retained or enhanced by its O-methylation. The protocols and pathway diagrams presented in this guide serve as a foundation for designing such future experiments.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C17H14O6 | CID 5378823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Antioxidant | Antifection | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. The Anticancer Effects and Therapeutic Potential of Kaempferol in Triple-Negative Breast Cancer | MDPI [mdpi.com]

- 6. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity [mdpi.com]

An In-Depth Technical Guide on the Mechanism of Action of Kaempferol-7,4'-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-7,4'-dimethyl ether, a naturally occurring O-methylated flavonoid, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its anti-inflammatory and anticancer properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a derivative of kaempferol, a flavonoid widely distributed in the plant kingdom. The methylation of the hydroxyl groups at the 7 and 4' positions alters its physicochemical properties, potentially enhancing its bioavailability and metabolic stability compared to its parent compound. Scientific investigations have revealed its involvement in multiple biological pathways, highlighting its potential as a therapeutic agent for various diseases. This guide will delve into the molecular mechanisms underlying its observed anti-inflammatory and anticancer effects.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

One of the key anti-inflammatory effects of this compound is its ability to inhibit the production of nitric oxide (NO), a potent pro-inflammatory mediator. Overproduction of NO is associated with various inflammatory conditions.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. This compound has been shown to interfere with this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Anticancer Mechanism of Action

This compound exhibits promising anticancer activity through the modulation of signaling pathways that control cell proliferation, apoptosis, and survival.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane protein tyrosine phosphatase that has been implicated in the negative regulation of insulin and leptin signaling pathways. More recently, PTP1B has been identified as a novel target in cancer therapy. This compound has been identified as an inhibitor of PTP1B, suggesting a potential mechanism for its anticancer effects.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Biological Activity | Assay | Target | IC50 Value | Reference |

| Anti-inflammatory | Nitric Oxide Production | iNOS | Inhibition rate of 46.1% at 100 μM | [1] |

| Anticancer | Enzyme Inhibition | PTP1B | 16.92 μM | [1] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample. This protocol details the analysis of key proteins in the NF-κB pathway.

Protocol:

-

Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Add recombinant PTP1B enzyme to the wells of a 96-well plate.

-

Add various concentrations of this compound or a known PTP1B inhibitor (positive control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Proposed anticancer mechanism via PTP1B inhibition.

Caption: General experimental workflow for Western blot analysis.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, primarily through its anti-inflammatory and anticancer activities. Its mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and the inhibition of key enzymes like PTP1B. While the current body of research provides a solid foundation, further in-depth studies, including comprehensive in vitro and in vivo models, are warranted to fully elucidate its therapeutic potential and to identify additional molecular targets. The detailed protocols and compiled data in this guide are intended to facilitate future research in this promising area of drug discovery.

References

In-Depth Technical Guide on the Anti-inflammatory Properties of Kaempferol and its Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses primarily on the well-researched anti-inflammatory properties of the flavonoid kaempferol . While the initial request specified Kaempferol-7,4'-dimethyl ether , a comprehensive search of available scientific literature did not yield sufficient in-depth, quantitative data or detailed experimental protocols specifically for this dimethylated derivative. Therefore, this guide provides a thorough overview of the anti-inflammatory mechanisms of the parent compound, kaempferol, which is expected to share pharmacological properties with its derivatives. The limited information available for kaempferol ethers and glycosides is included where possible to provide a broader context.

Executive Summary

Kaempferol, a natural flavonol found in a variety of plants, has demonstrated significant anti-inflammatory and antioxidant activities in numerous preclinical studies.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Kaempferol and its derivatives have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and various cytokines. This document provides a detailed overview of the mechanisms of action, experimental evidence, and relevant protocols for studying the anti-inflammatory effects of kaempferol.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of kaempferol are multi-faceted, primarily involving the inhibition of the NF-κB and MAPK signaling cascades. These pathways are central to the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell proliferation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Kaempferol has been shown to interfere with this pathway at multiple points:

-

Inhibition of IκBα Phosphorylation and Degradation: Kaempferol can prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[5]

-

Suppression of NF-κB Nuclear Translocation: By preserving IκBα, kaempferol effectively blocks the translocation of the p65 and p50 subunits of NF-κB into the nucleus.[4][5]

-

Reduction of NF-κB DNA Binding Activity: Consequently, the binding of NF-κB to the promoter regions of pro-inflammatory genes is diminished.[5]

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of Kaempferol.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals. Kaempferol has been demonstrated to suppress the phosphorylation of these key kinases, leading to the downregulation of downstream inflammatory responses.[3]

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for this compound is limited, studies on kaempferol and its other derivatives provide valuable insights into their potential potency.

| Compound | Target | Cell Line | IC50 Value | Reference |

| Kaempferol | Nitric Oxide (NO) Production | RAW 264.7 | 35.1 µg/mL | [6] |

| Kaempferol | COX-2 | RAW 264.7 | 10.2 µg/mL | [6] |

| Kaempferol-3-O-β-D-glucuronide | Nitric Oxide (NO) Production | RAW 264.7 | Data indicates significant inhibition | [7] |

| Kaempferol-7-O-β-D-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | Potent inhibition observed | [8] |

| Kaempferol-7-O-β-D-glucoside | PGE2 Production | RAW 264.7 | Potent inhibition observed | [8] |

| Kaempferol-7-O-β-D-glucoside | TNF-α, IL-1β, IL-6 Production | RAW 264.7 | Potent inhibition observed | [8] |

Note: IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Experimental Protocols

The following are generalized protocols commonly used to assess the anti-inflammatory properties of compounds like kaempferol and its derivatives in vitro.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is frequently used as a model for inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Figure 2: Workflow for the determination of nitric oxide production.

Western Blot Analysis for Protein Expression

-

Principle: To determine the expression levels of key proteins in the inflammatory signaling pathways (e.g., iNOS, COX-2, p-IκBα, NF-κB p65).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins.

-

Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Principle: To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

-

Procedure:

-

Isolate total RNA from treated cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the amplification data to determine the relative gene expression levels, often normalized to a housekeeping gene like β-actin or GAPDH.

-

Conclusion and Future Directions

Kaempferol has robust anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct and detailed experimental data for this compound remains scarce in the public domain, the extensive research on its parent compound provides a strong foundation for its potential as an anti-inflammatory agent.

Future research should focus on:

-

Dedicated Studies on this compound: Conducting comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and determine its potency relative to kaempferol.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Comparing the anti-inflammatory activities of various kaempferol derivatives to understand the influence of methylation and other structural modifications on efficacy.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory potential of kaempferol and its derivatives. The provided protocols and mechanistic insights offer a starting point for further investigation into this promising class of natural compounds.

References

- 1. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaempferol suppresses TLR-2 and TLR-4 coactivation by attenuation of LPS/LTA-induced inflammation and cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

Technical Whitepaper: Unveiling the Anticancer Potential of Kaempferol-7,4'-dimethyl ether

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific research on the specific anticancer properties of Kaempferol-7,4'-dimethyl ether is currently limited. This guide summarizes the available data for this compound and extensively utilizes the well-researched anticancer activities of its parent compound, Kaempferol, as a predictive framework for its potential mechanisms of action, relevant experimental protocols, and implicated signaling pathways. This approach is intended to provide a comprehensive technical foundation for initiating and advancing research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring O-methylated flavonoid, a derivative of the widely studied flavonol, kaempferol. While the anticancer properties of kaempferol are well-documented, research into its dimethylated form is still emerging. Preliminary studies on this compound have indicated notable biological activities, including antioxidant and anti-inflammatory effects. It is also recognized as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases and certain cancers.[1][2] The structural similarity to kaempferol, combined with its own unique bioactivities, suggests that this compound holds significant promise as a potential anticancer agent.

This technical guide aims to consolidate the current understanding of this compound and to provide a comprehensive, albeit predictive, overview of its potential anticancer mechanisms by drawing parallels with the extensive research on kaempferol.[3][4]

Known Biological Activities of this compound

Direct research on this compound has highlighted the following properties:

-

Antioxidant Activity: The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress, a key factor in the initiation and progression of cancer.

-

Anti-inflammatory Effects: this compound exhibits anti-inflammatory activity. Chronic inflammation is a known driver of tumorigenesis, and its modulation is a key strategy in cancer prevention and therapy.[5][6][7]

-

Enzyme Inhibition: It has been identified as an inhibitor of PTP1B.[1] PTP1B is overexpressed in several cancers and is considered a promising target for anticancer drug development.[8][9]

These established activities provide a strong rationale for investigating its direct anticancer potential.

Potential Anticancer Mechanisms (Illustrated by Kaempferol Data)

Based on the extensive research on kaempferol, the following anticancer mechanisms are plausible for this compound and warrant investigation.

Induction of Apoptosis

Kaempferol is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[10][11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins (Bax, Bad), downregulation of anti-apoptotic proteins (Bcl-2), release of cytochrome c from mitochondria, and activation of caspases.[11][12]

Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation resulting from a dysregulated cell cycle. Kaempferol has been shown to induce cell cycle arrest at various phases, primarily G2/M and G1, in different cancer cell types.[3][13][14] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[13][15]

Anti-Metastatic and Anti-Invasive Effects

Metastasis is the primary cause of cancer-related mortality. Kaempferol can inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and by modulating pathways involved in epithelial-mesenchymal transition (EMT).[3]

Quantitative Data on Anticancer Activity (Kaempferol as a Model)

The following tables summarize the cytotoxic effects of kaempferol on various cancer cell lines, providing a benchmark for potential studies on this compound.

Table 1: In Vitro Cytotoxicity of Kaempferol against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| MDA-MB-231 | Breast Cancer | 24.85 (µg/mL) | Not Specified | [16] |

| MDA-MB-468 | Breast Cancer | 25.01 (µg/mL) | Not Specified | [16] |

| MCF-7 | Breast Cancer | 90.28 (µg/mL) | Not Specified | [17] |

| A549 | Lung Cancer | 35.80 (µg/mL) | Not Specified | [17] |

| U-2 OS | Osteosarcoma | Not Specified | Not Specified | [3] |

| 143B | Osteosarcoma | Not Specified | Not Specified | [3] |

| HT-29 | Colon Cancer | ~60 | 72 | [13] |

| A2780/CP70 | Ovarian Cancer | Not Specified | Not Specified | [18] |

| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | [18] |

| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | [3] |

| 769-P | Renal Cell Carcinoma | Not Specified | Not Specified | [3] |

Table 2: Effect of Kaempferol on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µM) | Effect | Citation |

| MDA-MB-453 | Breast Cancer | 10, 50 | G2/M arrest | [14] |

| HT-29 | Colon Cancer | 0-60 | G1 and G2/M arrest | [13] |

| A2780/CP70 | Ovarian Cancer | Not Specified | G2/M arrest | [18] |

| OVCAR-3 | Ovarian Cancer | Not Specified | G2/M arrest | [18] |

| MGC-803 | Gastric Cancer | Not Specified | G2/M arrest | [19] |

| MKN-28 | Gastric Cancer | Not Specified | G2/M arrest | [19] |

| SGC-7901 | Gastric Cancer | Not Specified | G2/M arrest | [19] |

Experimental Protocols (Based on Kaempferol Studies)

The following are detailed methodologies for key experiments to assess the anticancer potential of compounds like this compound.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of kaempferol.

References

- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms Underlying Apoptosis-Inducing Effects of Kaempferol in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kaempferol Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ijcmas.com [ijcmas.com]

- 18. mdpi.com [mdpi.com]

- 19. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Animal Models for Studying the Effects of Kaempferol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects. While extensive research has been conducted on kaempferol itself, studies on its specific derivatives, such as Kaempferol-7,4'-dimethyl ether, in animal models are currently limited in publicly available literature. However, the well-established animal models and protocols for kaempferol provide a robust foundation for investigating the in vivo effects of its derivatives. These models are crucial for understanding the pharmacokinetics, efficacy, and safety of these compounds before clinical translation.

This document provides detailed application notes and protocols for animal models used to study the effects of kaempferol, which can be adapted for its derivatives. The focus is on three key therapeutic areas: cancer, inflammation, and metabolic disorders.

Data Presentation: Quantitative Effects of Kaempferol in Animal Models

The following tables summarize the quantitative data from various studies on kaempferol, showcasing its therapeutic potential in different animal models.

Table 1: Anti-Cancer Effects of Kaempferol in Xenograft Models

| Cancer Type | Animal Model | Treatment Protocol | Key Quantitative Findings |

| Lung Cancer | BALB/c nude mice with A-549 xenografts | Kaempferol treatment | Significant reduction in subcutaneous xenograft volume and the number of lung metastases compared to the control group.[1] |

| Bladder Cancer | Subcutaneous xenografted mouse models | Kaempferol treatment | Significant prevention of tumor growth.[1] |

| Breast Cancer | Xenografted mouse model | Triclosan to induce tumor growth, followed by kaempferol treatment | Kaempferol pointedly suppressed triclosan-induced tumor growth.[2] |

| Cholangiocarcinoma | Subcutaneous xenograft and lung metastasis models in mice | Kaempferol treatment | Reduced tumor volume (0.15 cm³ vs. 0.6 cm³ in control) and suppressed the number and volume of lung metastasis foci.[3] |

Table 2: Anti-Inflammatory Effects of Kaempferol in Animal Models

| Inflammatory Condition | Animal Model | Treatment Protocol | Key Quantitative Findings |

| Acute and Inflammatory Pain | Male Wistar rats | Formalin test, tail-flick test | Kaempferol significantly decreased pain in both acute and inflammatory pain models.[3][4] |

| Neuroinflammation | BALB/c mice with LPS-induced inflammation | Pre-treatment with kaempferol (25, 50, or 100 mg/kg) for 7 days | Reduced production of pro-inflammatory factors (IL-1β, IL-6, TNF-α, MCP-1) and proteins (COX-2, iNOS) in brain tissues.[5] |

| Liver Inflammation | Carbon tetrachloride (CCl4)-intoxicated rats | Kaempferol administration | Suppressed levels of pro-inflammatory mediators like TNF-α, IL-1β, COX-2, and iNOS.[6] |

| Atherosclerosis | High-cholesterol-fed New Zealand White rabbits | Kaempferol (30 mg/kg, 150 mg/kg) for 6 and 10 weeks | Reduced release of TNF-α and IL-1β and down-regulated the expression of pro-atherogenic molecules. |

Table 3: Effects of Kaempferol on Metabolic Disorders in Animal Models

| Metabolic Disorder | Animal Model | Treatment Protocol | Key Quantitative Findings |

| Type 2 Diabetes | Middle-aged obese mice on a high-fat diet | Dietary intake of kaempferol (0.05% in the diet) | Significantly ameliorated hyperglycemia, hyperinsulinemia, and adverse circulating lipid profiles.[7] |

| Obesity and Metabolic Syndrome | High-fat diet-induced obese C57BL/6J mice | Kaempferol supplementation (0.02% w/w) for 16 weeks | Significant decrease in perirenal, retroperitoneal, mesenteric, and subcutaneous fat; improved overall blood lipid concentration.[8][9] |

| STZ-induced Diabetes | Streptozotocin (STZ)-induced diabetic mice | Dietary kaempferol treatment | Significantly mitigated STZ-induced hyperglycemia.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for kaempferol, which can serve as a template for studying this compound.

Protocol 1: Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in vivo.

Animal Model: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID).

Procedure:

-

Cell Culture: Culture human cancer cells (e.g., A-549 for lung cancer, HCCC9810 for cholangiocarcinoma) under standard conditions.

-

Tumor Cell Implantation:

-

Harvest cancer cells during the exponential growth phase.

-

Resuspend cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of cells (typically 1 x 10⁶ to 1 x 10⁷) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: V = (length × width²)/2.

-

-

Treatment Administration:

-

Randomly assign mice to treatment and control groups.

-

Administer the test compound (e.g., Kaempferol) or vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

-

Endpoint and Analysis:

-

Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor weight and volume.

-

Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

-

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To assess the anti-inflammatory properties of a test compound.

Animal Model: Mice (e.g., BALB/c, C57BL/6).

Procedure:

-

Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

-

Pre-treatment:

-

Administer the test compound or vehicle control to different groups of mice for a specified period (e.g., 7 days) prior to LPS challenge.

-

-

Induction of Inflammation:

-

Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 5 mg/kg).

-

-

Sample Collection:

-

At a specific time point after LPS injection (e.g., 6, 12, or 24 hours), collect blood samples via cardiac puncture for cytokine analysis.

-

Euthanize the mice and harvest relevant tissues (e.g., brain, liver, lungs) for further analysis.

-

-

Analysis:

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA kits.

-

Perform Western blot or RT-PCR analysis on tissue homogenates to determine the expression of inflammatory proteins (e.g., COX-2, iNOS) and their respective mRNAs.

-

Protocol 3: High-Fat Diet (HFD)-Induced Obesity and Metabolic Syndrome Model

Objective: To evaluate the effects of a test compound on obesity and related metabolic dysfunctions.

Animal Model: Mice (e.g., C57BL/6J).

Procedure:

-

Dietary Induction:

-

Feed young adult mice a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

-

-

Treatment:

-

During the HFD feeding period, administer the test compound or vehicle control daily via oral gavage or as a dietary supplement.

-

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitor body weight and food intake weekly.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.

-

Blood Parameters: At the end of the study, collect blood samples to measure fasting glucose, insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).

-

-

Tissue Analysis:

-

Harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and skeletal muscle.

-

Perform histological analysis of the liver to assess steatosis (e.g., H&E staining, Oil Red O staining).

-

Analyze gene and protein expression of key metabolic regulators in harvested tissues.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of kaempferol are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of its derivatives.

References

- 1. The anti-inflammatory effect of kaempferol on early atherosclerosis in high cholesterol fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferol efficacy in metabolic diseases: Molecular mechanisms of action in diabetes mellitus, obesity, non-alcoholic fatty liver disease, steatohepatitis, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

Kaempferol-7,4'-dimethyl Ether: Application Notes and Protocols for Neuroprotective Research

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol-7,4'-dimethyl ether is a derivative of the naturally occurring flavonoid, kaempferol. While research on the parent compound, kaempferol, has extensively documented its neuroprotective properties, specific data on this compound remains limited. This document provides an overview of the known information on this compound and presents a detailed framework of application notes and experimental protocols based on the well-established neuroprotective activities of kaempferol. These protocols can serve as a foundational guide for investigating the potential of this compound as a neuroprotective agent.

Introduction to this compound

This compound is an O-methylated flavonoid.[1] Limited studies have identified it as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 16.92 μM.[2] It has also been shown to inhibit the production of nitric oxide (NO), with an inhibition rate of 46.1% at a concentration of 100 μM.[2] PTP1B inhibition and reduction of NO are both mechanisms that have implications in neurodegenerative diseases and neuroinflammation, suggesting that this compound may hold therapeutic potential. However, detailed studies confirming its neuroprotective efficacy and mechanisms of action are currently lacking in published literature.

Application Notes: Neuroprotective Potential of Kaempferol (Parent Compound)

The following sections detail the established neuroprotective applications of kaempferol. These can be extrapolated to guide the investigation of this compound.

Antioxidant and Anti-inflammatory Effects

Kaempferol is a potent antioxidant and anti-inflammatory agent.[3][4] It mitigates oxidative stress by scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant defense systems.[3][5] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory mediators and signaling pathways.[3][4][6]

Anti-apoptotic Activity

Kaempferol protects neurons from apoptosis (programmed cell death) induced by various neurotoxic stimuli.[3][7] It achieves this by modulating the expression of pro-apoptotic and anti-apoptotic proteins and inhibiting caspase activity.[7][8]

Modulation of Key Signaling Pathways

Kaempferol has been shown to modulate several signaling pathways crucial in neuronal survival and neuroinflammation.[3][9] These include:

-

NF-κB Signaling: Inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.[10]

-

MAPK Signaling: Kaempferol can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which are involved in both cell survival and apoptosis.[3][11]

-

PI3K/Akt Signaling: Activation of the PI3K/Akt pathway by kaempferol promotes neuronal survival and inhibits apoptosis.[3][12]

Quantitative Data on Kaempferol's Neuroprotective Effects

The following tables summarize representative quantitative data from studies on kaempferol, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Neuroprotective Effects of Kaempferol

| Cell Line | Insult/Model | Kaempferol Concentration | Measured Effect | Efficacy | Reference |

| HT22 | Glutamate-induced oxidative stress | 25 μM | Increased cell viability | Glutamate reduced viability to 39.94%; Kaempferol restored it to 105.18% | [13] |

| HT22 | Glutamate-induced oxidative stress | 25 μM | Reduced intracellular ROS generation | Glutamate increased ROS by 3.70-fold; Kaempferol reduced it to 0.72-fold | [13] |

| BV2 microglia | Lipopolysaccharide (LPS) | Various | Inhibition of NO production | Dose-dependent inhibition | [6] |

| PC-3 | Apoptosis Induction | Not Specified | Increased early apoptosis | 38% of cells in early apoptosis | [8] |

Table 2: In Vivo Neuroprotective Effects of Kaempferol Derivatives

| Animal Model | Insult/Model | Compound | Dosing Regimen | Measured Effect | Efficacy | Reference |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | Kaempferol-3-O-rutinoside (KRS) & Kaempferol-3-O-glucoside (KGS) | i.v. at reperfusion | Reduced brain infarct volume | Significantly attenuated | [10][14] |

| Rats | MCAO | Kaempferol-7-O-rutinoside derivative | Intragastric | Reduced neurological deficit | Significantly reduced | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of a compound against toxin-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, HT22)

-

Cell culture medium and supplements

-

This compound (or other test compound)

-

Neurotoxin (e.g., glutamate, 6-OHDA, MPP+)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Induce neurotoxicity by adding the specific neurotoxin at a pre-determined optimal concentration.

-

Incubate for the required duration (e.g., 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis and necrosis induced by a neurotoxin and the protective effect of the test compound.

Materials:

-

Neuronal cell line

-

This compound

-

Neurotoxin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Culture cells in 6-well plates and treat with the test compound and neurotoxin as described in the cell viability assay.

-

After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Signaling Proteins

This protocol is used to determine the effect of the test compound on the expression and phosphorylation of key signaling proteins.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways implicated in the neuroprotective effects of kaempferol and a general experimental workflow.

Caption: Kaempferol's Anti-Neuroinflammatory Pathway.

Caption: Kaempferol's Anti-Apoptotic Mechanism.

Caption: General Experimental Workflow for Neuroprotection.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently scarce, its structural relationship to the well-studied neuroprotectant kaempferol, combined with its known inhibitory effects on PTP1B and NO production, makes it a promising candidate for further investigation. The application notes and protocols provided herein offer a robust framework for researchers to systematically evaluate its potential in various models of neurodegenerative diseases. Future studies should focus on head-to-head comparisons with kaempferol to understand the impact of the 7,4'-dimethyl ether substitution on bioavailability, blood-brain barrier permeability, and overall neuroprotective efficacy.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review [frontiersin.org]

- 6. Kaempferol exerts a neuroprotective effect to reduce neuropathic pain through TLR4/NF‐ĸB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms Underlying Apoptosis-Inducing Effects of Kaempferol in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]